Product packaging for Methyl 2-hexynoate(Cat. No.:CAS No. 18937-79-6)

Methyl 2-hexynoate

Cat. No.: B101147
CAS No.: 18937-79-6
M. Wt: 126.15 g/mol
InChI Key: DHZPZBFOJDXEHS-UHFFFAOYSA-N
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Description

Methyl 2-hexynoate (CAS Registry Number: 18937-79-6) is a terminal alkyne ester with the molecular formula C7H10O2 and a molecular weight of 126.1531 g/mol . This compound serves as a versatile and valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures. It has been prepared from 3-alkyl-2-pyrazolin-5-ones using thallium(III) nitrate trihydrate in methanol, a method that provides the ester directly in high yields (68-73%) under mild conditions . The structure of this compound features both an ester carbonyl and a carbon-carbon triple bond, making it a useful precursor for various reactions. Its infrared (IR) spectrum displays characteristic strong absorption bands at approximately 2230 cm⁻¹ (C≡C stretch) and 1718 cm⁻¹ (C=O stretch), confirming the presence of both functional groups . The nuclear magnetic resonance (NMR) spectral data includes signals at 1.01 (t, 3H), 1.63 (m, 2H), 2.34 (t, 2H), and 3.68 (s, 3H) . Researchers utilize this compound in the development of new synthetic methodologies and as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B101147 Methyl 2-hexynoate CAS No. 18937-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl hex-2-ynoate
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InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-4H2,1-2H3
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InChI Key

DHZPZBFOJDXEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10O2
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DSSTOX Substance ID

DTXSID70172349
Record name Methyl hex-2-ynoate
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Molecular Weight

126.15 g/mol
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CAS No.

18937-79-6
Record name Methyl 2-hexynoate
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Contextualization Within Alkynoate Chemistry and Ester Derivatives

Alkynoates, also known as acetylenic esters, are a class of organic compounds that possess a carbon-carbon triple bond (alkyne) and an ester functional group. nih.gov These molecules are recognized as powerful and diverse building blocks in organic synthesis due to the electronic bias on the carbon-carbon triple bond, which is influenced by the electron-withdrawing nature of the ester group. nih.govresearchgate.net This electronic feature makes the alkyne susceptible to a variety of chemical transformations.

Methyl 2-hexynoate, with the linear formula CH3CH2CH2C≡CCO2CH3, is a specific example of an alkynoate. sigmaaldrich.com The presence of the methyl ester group significantly influences the reactivity of the alkyne, making it an electrophilic species. This inherent reactivity allows for its participation in numerous organic reactions, leading to the formation of diverse molecular architectures. nih.govresearchgate.net

The general class of alkynoates serves as a versatile tool for the rapid assembly of various heterocyclic compounds, including those containing oxygen, nitrogen, and sulfur atoms, as well as more complex fused and spiro-heterocyclic systems. nih.govrsc.org The utility of alkynoates extends to both transition-metal-catalyzed and transition-metal-free synthetic methodologies. nih.govrsc.org

Significance As a Versatile Synthetic Intermediate

The importance of methyl 2-hexynoate lies in its capacity to act as a precursor in the synthesis of a broad range of organic compounds. The combination of the alkyne and ester functionalities within a single molecule provides multiple reactive sites, allowing for a diverse array of chemical modifications.

One of the key applications of alkynoates like this compound is in the construction of heterocyclic frameworks, which are prevalent in natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.org For instance, alkynoates are employed in the synthesis of coumarins, a class of compounds with significant applications in various fields. researchgate.net They are also utilized in multi-component reactions, such as the L-proline-catalyzed one-pot synthesis of highly functionalized 1,4-dihydropyridines. rsc.org

The reactivity of the triple bond allows for various addition reactions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This dual reactivity makes this compound a valuable starting material for creating molecular complexity in a controlled and efficient manner.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C7H10O2 fishersci.es
Molecular Weight 126.15 g/mol nih.gov
Boiling Point 64-66 °C at 10 mmHg sigmaaldrich.comchemsynthesis.comchemicalbook.com
Density 0.943 g/mL at 25 °C sigmaaldrich.comchemsynthesis.com
Refractive Index n20/D 1.441 sigmaaldrich.comchemicalbook.com
CAS Number 18937-79-6 sigmaaldrich.comchemsynthesis.com

Historical Overview of Seminal Studies on Methyl 2 Hexynoate Chemistry

Classical Approaches to Alkynoate Ester Synthesis

Classical methods for preparing alkynoate esters like this compound have been well-established in organic synthesis. These approaches often serve as foundational techniques and are still employed due to their reliability and the accessibility of starting materials.

Carboxylation of Metal Alkynylides

A primary route to α,β-alkynoic acids, the precursors to their corresponding esters, involves the carboxylation of metal alkynylides. orgsyn.org This method typically utilizes a terminal alkyne, such as 1-hexyne, which is deprotonated by a strong base to form a metal alkynylide. This nucleophilic species then reacts with carbon dioxide in a carboxylation reaction to yield the corresponding 2-alkynoic acid. For instance, 2-hexynoic acid can be prepared from the carboxylation of sodium hexynylide. orgsyn.org Subsequent esterification of the resulting carboxylic acid provides the desired this compound. orgsyn.org This two-step process, involving carboxylation followed by esterification, is a common strategy for accessing this class of compounds. orgsyn.org

The direct C-H carboxylation of terminal alkynes with carbon dioxide has been a subject of significant research, aiming for a more atom-economical and straightforward synthesis of propiolic acids. nih.govrsc.org While transition metal catalysis has been extensively studied for this transformation, recent developments have also highlighted the potential of organocatalysts, such as simple pyrazoles, which can rival the efficiency of metal-based systems. rsc.org

Elimination Reactions in Alkynoate Formation

Elimination reactions provide another powerful avenue for the synthesis of the alkyne functionality present in this compound. orgsyn.org These reactions typically involve the removal of two leaving groups from an appropriate precursor to form a triple bond.

One specific elimination strategy involves the use of enol brosylates and tosylates. orgsyn.org Alcohols can be converted into better leaving groups, such as tosylates (OTs) and mesylates (OMs), by reacting them with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively. masterorganicchemistry.com This conversion is crucial as the hydroxide (B78521) ion (HO-) is a poor leaving group. masterorganicchemistry.com The resulting sulfonate esters are excellent substrates for elimination reactions. masterorganicchemistry.com By carefully selecting the substrate and reaction conditions, an enol sulfonate can undergo elimination to furnish the desired alkyne. This method has been noted as a viable, though perhaps less common, route to α,β-alkynoic acids. orgsyn.org

A particularly effective method for the direct synthesis of methyl 2-alkynoates involves the base-promoted elimination reaction of 3-substituted-4,4-dichloro-2-pyrazolin-5-ones. orgsyn.org A more direct approach, however, utilizes the oxidation of 3-alkyl-2-pyrazolin-5-ones. orgsyn.org This method affords the methyl ester directly in high yields under mild conditions, and the product is easily isolated in a high state of purity. orgsyn.org

The synthesis of the required 3-(1-propyl)-2-pyrazolin-5-one starting material is achieved in high yield by the condensation of ethyl 3-oxohexanoate (B1246410) with hydrazine (B178648) hydrate. orgsyn.org The subsequent reaction of this pyrazolinone with thallium(III) nitrate trihydrate in methanol leads to the formation of this compound. orgsyn.org The reaction proceeds at room temperature followed by a brief period of reflux. orgsyn.org This method is advantageous as it is simple to carry out and the starting pyrazolinones are readily prepared from accessible β-keto-esters. orgsyn.org However, a limitation is that it is primarily effective for the synthesis of methyl esters; other alcohols have been found to give poor yields and undesirable product mixtures. orgsyn.org

Starting MaterialReagentProductYield (%)
3-(1-propyl)-2-pyrazolin-5-oneThallium(III) nitrate trihydrate, MethanolThis compound68–73

Esterification of 2-Hexynoic Acid

The direct esterification of 2-hexynoic acid is a straightforward and fundamental method for the synthesis of this compound. orgsyn.org 2-Hexynoic acid, a carboxylic acid containing an alkyne functional group, readily undergoes esterification in the presence of an alcohol, such as methanol, and an acid catalyst. cymitquimica.com This reaction is a classic example of Fischer esterification. The availability of 2-hexynoic acid, which can be synthesized via methods like the carboxylation of metal alkynylides, makes this a viable and often-used route. orgsyn.orgcymitquimica.com

Modern Catalytic Synthetic Routes

While classical methods remain relevant, modern organic synthesis has increasingly focused on the development of more efficient and selective catalytic routes to alkynoate esters. These methods often employ transition metal catalysts to achieve transformations that are difficult or inefficient using traditional approaches.

Recent advancements in catalysis have led to the development of novel methods for the synthesis of alkynes and their derivatives. For example, palladium-catalyzed tandem decarboxylation/elimination of enol triflates has emerged as a mild route to alkynes with broad functional group tolerance. organic-chemistry.org Additionally, copper-catalyzed radical reactions of N-tosylhydrazones provide an efficient one-pot synthesis of alkynes. organic-chemistry.org

The merger of photoredox and copper catalysis has enabled the alkynylcarboxylation of alkenes with carbon dioxide, providing a direct pathway to valuable non-conjugated alkynyl acids from simple starting materials. nih.gov This approach is notable for its mild reaction conditions (room temperature, 1 atm of CO2), high atom economy, and good functional group tolerance. nih.gov While not a direct synthesis of this compound, the resulting β-alkynyl acids are valuable precursors that can be subsequently esterified.

Thallium(III) Nitrate Mediated Oxidative Processes

Thallium(III) nitrate, particularly as its trihydrate (Tl(NO₃)₃·3H₂O), serves as a potent oxidizing agent in organic synthesis, capable of mediating a variety of transformations, including the oxidation of alkynes. wikipedia.orgyoutube.comslideshare.net While direct oxidation of terminal alkynes with thallium(III) nitrate typically leads to carboxylic acids, its application in the synthesis of alkynoates like this compound involves more nuanced strategies, often through the oxidative rearrangement of other functional groups. wikipedia.orgyoutube.com

The high toxicity of thallium compounds necessitates careful handling and has led to a preference for alternative, less hazardous reagents in many applications. wikipedia.org However, the unique reactivity of thallium(III) nitrate continues to be of interest for specific synthetic challenges. For instance, it can be used for the rapid oxidation of styrene (B11656) derivatives to carbonyl compounds and for the regioselective ring expansion of cyclic aralkyl ketones. ottokemi.com The oxidation process is believed to involve the formation of an intermediate organothallium compound, which then undergoes rearrangement and cleavage to yield the final product. In the context of synthesizing esters like this compound, a plausible, though not directly reported, pathway could involve the oxidative rearrangement of a suitably substituted precursor ketone. rsc.org

The general mechanism for the oxidation of alkynes by thallium(III) nitrate involves an initial electrophilic attack of the thallium(III) species on the carbon-carbon triple bond. This is followed by nucleophilic attack, often by the solvent (e.g., methanol), and subsequent rearrangement and elimination steps to furnish the oxidized product. youtube.com The efficiency and outcome of the reaction can be highly dependent on the reaction conditions and the structure of the alkyne substrate.

Table 1: Examples of Thallium(III) Nitrate Mediated Oxidations
Starting Material TypeProduct TypeReference
AlkenesAcetals wikipedia.org
Cyclic AlkenesRing-contracted Aldehydes wikipedia.org
Terminal AlkynesCarboxylic Acids wikipedia.org
KetonesCarboxylic Acids or Esters wikipedia.org
1-Halogenoethyl aryl ketones2-Arylpropionic acid esters rsc.org

Cross-Coupling Strategies for Alkynoate Assembly

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. The assembly of alkynoates such as this compound can be efficiently achieved through these methods.

Sonogashira Coupling and Related Methodologies

The Sonogashira coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The synthesis of this compound analogues can be envisioned through the coupling of a terminal alkyne with a suitable vinyl or aryl halide, followed by further functional group manipulation if necessary.

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the halide, followed by transmetalation with the copper acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The copper cycle facilitates the formation of the crucial copper acetylide intermediate from the terminal alkyne and the copper(I) salt in the presence of the base. libretexts.org While traditionally requiring anhydrous and anaerobic conditions, modern variations of the Sonogashira coupling have been developed that can be performed under milder, more practical conditions, including in aqueous media. wikipedia.orgorganic-chemistry.org

Recent advancements have also led to the development of copper-free Sonogashira reactions, which mitigate some of the environmental and practical issues associated with the use of copper. beilstein-journals.org These systems often employ more sophisticated palladium catalysts and bases to facilitate the direct reaction between the palladium-activated halide and the terminal alkyne. beilstein-journals.org

Table 2: Key Components of a Typical Sonogashira Coupling Reaction
ComponentFunctionCommon ExamplesReference
Palladium CatalystFacilitates C-C bond formationPd(PPh₃)₄, PdCl₂(PPh₃)₂ wikipedia.orglibretexts.org
Copper(I) Co-catalystForms copper acetylideCuI wikipedia.org
BaseDeprotonates the terminal alkyneAmines (e.g., triethylamine, diisopropylamine) wikipedia.org
SubstratesTerminal alkyne and vinyl/aryl halide1-Hexyne and a suitable halide
Palladium-Catalyzed Approaches

Beyond the Sonogashira reaction, a broad range of palladium-catalyzed methodologies are available for the synthesis of alkynoates and their derivatives. These reactions often involve the coupling of different starting materials but are unified by the central role of a palladium catalyst in orchestrating the key bond-forming steps. For instance, palladium-catalyzed carbonylation reactions can be employed to introduce the ester functionality.

Palladium-catalyzed cross-coupling reactions are not limited to C-C bond formation and have been extended to include the formation of C-N and C-O bonds, further expanding their synthetic utility. mdpi.com The development of new ligands and catalytic systems continues to enhance the scope and efficiency of these transformations, allowing for the synthesis of complex molecules under increasingly mild conditions. sigmaaldrich.comrsc.org For example, palladium catalysts can be used in the synthesis of benzofurans through a C-H activation/oxidation tandem reaction. rsc.org Furthermore, palladium-catalyzed reactions have been instrumental in the synthesis of various heterocyclic compounds and natural product analogues. rsc.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Solvent-Free and Environmentally Benign Techniques

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. dergipark.org.trmdpi.com Research has focused on developing solvent-free reaction conditions, often utilizing techniques like mechanochemistry (grinding) or high-speed ball milling. dergipark.org.tr These methods can lead to shorter reaction times, reduced costs, and improved safety. dergipark.org.tr

Another approach is the use of environmentally benign solvents, with water being a particularly attractive option due to its low cost, non-toxicity, and non-flammability. acs.org The use of aqueous media can sometimes enhance reaction rates and selectivities. acs.org Task-specific ionic liquids, which have negligible vapor pressure and can be designed to have specific catalytic properties, also represent a greener alternative to traditional organic solvents. rsc.org For instance, a task-specific sulfonic ionic liquid has been successfully used as a catalyst for the synthesis of β-enaminolactones from alkynoates and β-amino alcohols in an environmentally friendly manner. rsc.org Electrocatalysis is another sustainable alternative to conventional methods, offering an environmentally friendly pathway for various organic syntheses. researchgate.net

Table 3: Examples of Green Chemistry Techniques in Organic Synthesis
TechniqueDescriptionAdvantagesReference
Solvent-Free ReactionsReactions conducted without a solvent, often using grinding or milling.Reduced waste, cost, and safety hazards. dergipark.org.tr
Aqueous MediaUsing water as the reaction solvent.Low cost, non-toxic, non-flammable, can enhance reactivity. acs.org
Ionic LiquidsSalts that are liquid at low temperatures, used as catalysts and solvents.Low vapor pressure, tunable properties, potential for recycling. rsc.org
ElectrocatalysisUsing electricity to drive chemical reactions.Sustainable, can use renewable energy sources. researchgate.net
Microwave-Assisted SynthesisUsing microwave energy to heat reactions.Faster reaction times, often higher yields. dergipark.org.tr
Photoredox CatalysisUsing visible light to initiate chemical reactions.Mild reaction conditions, uses a renewable energy source. acs.orgresearchgate.net

Atom Economy and Sustainable Synthesis Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com Reactions with high atom economy are a cornerstone of green chemistry, as they minimize the generation of waste. primescholars.com Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions typically have lower atom economies due to the formation of byproducts. primescholars.com

In the context of this compound synthesis, choosing synthetic routes that maximize atom economy is a key consideration for sustainability. For example, a Diels-Alder reaction, which is a type of cycloaddition, can be a highly atom-efficient process. primescholars.com Cross-coupling reactions, while powerful, often have lower atom economy due to the use of stoichiometric reagents and the generation of salt byproducts. However, ongoing research aims to improve the atom economy of these reactions through the development of more efficient catalytic systems and the use of renewable starting materials. mdpi.com The use of catalytic amounts of reagents, rather than stoichiometric amounts, is a fundamental strategy for improving the sustainability of a synthesis. primescholars.com A recent study on amide bond formation highlights the generation of ethanol (B145695) as the only byproduct, underscoring its green chemistry credentials. nih.gov

Mechanistic Pathways of Addition Reactions

Addition reactions to this compound can be initiated by either electrophiles or nucleophiles, targeting different parts of the molecule.

The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. In an electrophilic addition reaction, an electrophile attacks the π electrons of the alkyne. unacademy.com This process typically proceeds through a two-step mechanism.

First, the electrophile adds to one of the sp-hybridized carbons, leading to the formation of a vinylic carbocation intermediate. libretexts.org The positive charge in this intermediate is then neutralized in the second step by a nucleophile. unacademy.com The presence of the electron-withdrawing methyl ester group influences the regioselectivity of this addition.

The general mechanism involves:

Electrophilic Attack: The π electrons of the alkyne attack an electrophile (E+), forming a new sigma bond and a vinylic carbocation.

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbocation, forming the final addition product. libretexts.org

This pathway is common for the addition of halogens (like Br₂) and hydrogen halides. chemistryguru.com.sg

This compound possesses two primary sites for nucleophilic attack: the carbonyl carbon of the ester and the β-carbon of the alkynyl group.

Attack at the Ester Carbonyl: The carbonyl carbon is electrophilic due to the polarization of the C=O bond, where the oxygen atom draws electron density, leaving the carbon with a partial positive charge. savemyexams.com Nucleophiles can attack this carbon, leading to a tetrahedral intermediate. libretexts.org Unlike aldehydes and ketones, esters have a leaving group (the methoxy (B1213986) group, -OCH₃). The reaction can thus proceed as a nucleophilic acyl substitution, where the tetrahedral intermediate collapses, expelling the methoxy group and forming a new carbonyl compound.

Attack at the Alkynyl Moiety (Conjugate Addition): The electron-withdrawing nature of the ester group makes the alkyne an "activated" system, susceptible to nucleophilic conjugate addition (a Michael-type addition). The nucleophile attacks the β-carbon of the C≡C triple bond, which is rendered electrophilic through resonance. This pushes the π electrons onto the α-carbon, and subsequent protonation yields the addition product.

Hydrohalogenation involves the addition of hydrogen halides (like HCl or HBr) across the triple bond. The reaction is initiated by the protonation of the alkyne by the acid, which forms a vinylic carbocation. masterorganicchemistry.com According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. libretexts.orgpressbooks.pub However, in an internal alkyne like this compound, the initial protonation will be influenced by the electronic effects of the substituents. The subsequent attack by the halide ion on the carbocation completes the addition. masterorganicchemistry.com The reaction can proceed further with a second addition to the resulting alkene, potentially leading to a dihaloalkane. youtube.com

Hydration is the addition of water across the triple bond, typically catalyzed by a strong acid. libretexts.org For alkynes, this reaction usually requires a mercury(II) salt catalyst to overcome the high activation energy. The reaction follows Markovnikov's rule, leading to the formation of an enol intermediate, which then tautomerizes to the more stable keto form. In the case of this compound, this would result in the formation of a β-keto ester. An alternative, anti-Markovnikov hydration can be achieved via a two-step hydroboration-oxidation sequence. libretexts.org This process involves the syn-addition of a borane (B79455) (BH₃) across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution to yield the final product. libretexts.org

Cycloaddition Reactions and Their Mechanisms

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. This compound, with its activated alkyne, is an excellent substrate for these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.com Alkynes with electron-withdrawing groups, such as this compound, are highly reactive dienophiles. libretexts.org The reaction mechanism is generally considered to be a concerted process, where all bond-breaking and bond-forming occur in a single step through a cyclic transition state.

A notable reaction involving this compound is the ruthenium-catalyzed bis-homo-Diels-Alder, a [2+2+2] cycloaddition. cdnsciencepub.com This reaction occurs between a 1,5-diene, such as 1,5-cyclooctadiene (B75094) (COD), and an alkyne to form a tricyclic system. cdnsciencepub.comnih.gov

Research has shown that the catalyst Cp*RuCl(COD) is highly effective for the reaction between this compound and COD. cdnsciencepub.com The choice of catalyst and solvent significantly impacts the reaction yield.

Catalyst Screening for the Reaction of this compound with COD

Table adapted from data in Canadian Science Publishing, 2018. cdnsciencepub.com

The data indicates that Ru(II) catalysts bearing a COD ligand are most effective, with Cp*RuCl(COD) providing the highest yield. cdnsciencepub.com

Solvent Effects on the Cp*RuCl(COD) Catalyzed Reaction

Table adapted from data in Canadian Science Publishing, 2018. cdnsciencepub.com

The reaction proceeds well in polar protic solvents like ethanol and methanol, while polar aprotic and non-polar solvents significantly decrease or eliminate the yield. cdnsciencepub.com

The proposed mechanism for this cycloaddition involves several steps, initiated by the formation of an active ruthenium catalyst which then coordinates with the alkyne and the diene, leading to a series of oxidative cyclization and reductive elimination steps to form the final tricyclic product. cdnsciencepub.comresearchgate.net

Diels-Alder and Bis-Homo-Diels-Alder Reactions

Influence of Solvent Systems on Reaction Outcome

The choice of solvent can dramatically influence the efficiency and outcome of reactions involving this compound. This is clearly demonstrated in the context of the Ruthenium-catalyzed Bis-Homo-Diels-Alder reaction between 1,5-cyclooctadiene (COD) and this compound. Current time information in Durgapur, IN. Research into the effect of various polar and non-polar solvents on this specific reaction has provided detailed insights into the role of the solvent environment.

The reaction proceeds with high efficiency in polar protic solvents. Current time information in Durgapur, IN. For instance, using ethanol as the solvent at 70 °C resulted in a 92% isolated yield of the cycloadduct, methyl 8-propyltricyclo[4.2.2.02,5]dec-7-ene-7-carboxylate. Current time information in Durgapur, IN. Methanol also proved to be an effective solvent, although its lower boiling point can be a practical limitation at elevated reaction temperatures. Current time information in Durgapur, IN. Conversely, the reaction yield is severely diminished or the reaction fails entirely in other solvent systems. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetone, and acetonitrile (B52724) led to yields of 10% or less. Current time information in Durgapur, IN. The use of a non-polar aromatic solvent like toluene (B28343) resulted in no product formation. Current time information in Durgapur, IN. Sterically hindered polar protic solvents, such as isopropanol (B130326) and tert-butanol, also significantly decreased the reaction yield. Current time information in Durgapur, IN. These findings underscore the critical role of the solvent in stabilizing intermediates or facilitating catalyst turnover in this transformation. Current time information in Durgapur, IN.

Table 1: Effect of Solvent on the Ru-Catalyzed Cycloaddition of this compound with 1,5-Cyclooctadiene Current time information in Durgapur, IN.

Entry Solvent Yield (%)
1 Methanol 85
2 Ethanol 92
3 Tetrahydrofuran (THF) 10
4 Dichloromethane (DCM) 0
5 Acetone 0
6 Acetonitrile 5
7 Toluene 0
8 Isopropanol 43
9 tert-Butanol 25

1,3-Dipolar Cycloadditions

The carbon-carbon triple bond of this compound serves as an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for constructing five-membered heterocyclic rings. wikipedia.org These reactions involve the combination of a 1,3-dipole with a π-system, such as the alkyne in this compound. wikipedia.org The concerted, stereospecific nature of these cycloadditions makes them highly valuable in organic synthesis. wikipedia.org

Common 1,3-dipoles that react with alkynes include nitrile oxides, azides, and diazo compounds. wikipedia.orgnih.govmdpi.com

With Nitrile Oxides: The reaction of an alkyne with a nitrile oxide generates a substituted isoxazole. This transformation is a key step in the synthesis of various complex molecules and biologically active compounds. wikipedia.orgresearchgate.netmdpi.com

With Azides: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne yields a 1,2,3-triazole ring. While the copper-catalyzed version (CuAAC) is famous for its application with terminal alkynes, ruthenium catalysts can effectively promote the cycloaddition of organic azides to internal alkynes. wikipedia.orgorgsyn.org A closely related substrate, methyl 4-hydroxy-2-hexynoate, is noted as a reagent for azide-alkyne cycloadditions, highlighting the utility of the 2-hexynoate framework in such reactions. chemicalbook.comlookchem.com

With Diazo Compounds: Diazo compounds react with alkynes to afford pyrazole (B372694) derivatives. nih.govmdpi.com This reaction provides a direct route to this important class of heterocycles. The reaction can proceed thermally or be promoted by transition-metal catalysts. mdpi.comacs.org

The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. wikipedia.org

Table 2: Predicted Products of 1,3-Dipolar Cycloaddition with this compound

1,3-Dipole General Structure Resulting Heterocycle
Nitrile Oxide R-C≡N⁺-O⁻ Isoxazole
Organic Azide R-N₃ 1,2,3-Triazole
Diazo Compound R₂C=N⁺=N⁻ Pyrazole

Rearrangement Reactions Involving the Alkynyl Ester Scaffold

The alkynyl ester functionality in this compound enables a variety of rearrangement reactions, which can be harnessed to produce structurally diverse products. These transformations often involve isomerization to allenic intermediates or oxidative processes that reconfigure the carbon skeleton.

Isomerization and Tautomerization Mechanisms

Alkynyl esters like this compound can undergo isomerization to form more complex unsaturated systems, most notably allenes. This transformation typically involves the rearrangement of the triple bond.

One common mechanism is a base-catalyzed isomerization. The presence of a base can facilitate the abstraction of a propargylic proton from the C4 position, leading to an equilibrium between the alkyne and its corresponding allene, methyl 2,3-hexadienoate. nih.govacs.org For example, treatment of β-keto esters with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) can generate intermediates that, depending on the reaction conditions, lead to conjugated alkynyl esters or allenyl esters. nih.gov This alkyne-to-allene isomerization can also be a key step in promoting subsequent cycloaddition reactions. acs.org

Acid-catalyzed isomerization is also possible. In one reported instance, a mixture containing this compound, when treated with a Brønsted acid in methanol, was converted into a maleic acid derivative, indicating a more complex isomerization and addition pathway. units.it Furthermore, photochemically-induced Wolff rearrangements of related β-alkynyl-α-diazo-β-ketoesters can produce ketene (B1206846) intermediates that undergo tautomerization to form allenes. researchgate.net

Table 3: Isomerization Pathways for Alkynyl Esters

Catalyst/Condition Intermediate/Mechanism Product Type
Base (e.g., LiHMDS) Propargylic deprotonation Allenyl ester (e.g., Methyl 2,3-hexadienoate)
Brønsted Acid Cationic intermediates Maleic acid derivative (after addition) units.it
Photolysis (on diazo precursors) Wolff rearrangement, ketene formation Allenyl ester (after tautomerization) researchgate.net

Oxidative Rearrangements

Oxidative rearrangements offer a powerful method for the synthesis of α,β-unsaturated esters from other cyclic precursors. A notable example is the synthesis of this compound itself through the oxidative rearrangement of a pyrazolinone derivative. orgsyn.org

In a procedure detailed in Organic Syntheses, 3-(1-propyl)-2-pyrazolin-5-one is treated with thallium(III) nitrate trihydrate in methanol. orgsyn.org This reaction proceeds via an oxidative rearrangement mechanism. Thallium(III) nitrate is a potent oxidizing agent known to effect a variety of transformations, including the oxidative rearrangement of olefins and ketones. rsc.orgwikipedia.orgsigmaaldrich.com In this specific synthesis, the pyrazolinone ring is cleaved and rearranged to form the alkynyl ester scaffold, with the reaction yielding this compound in 68-73% yield after purification. orgsyn.org The mechanism involves the oxidation of the pyrazolinone, followed by fragmentation and elimination to generate the triple bond. This method provides a unique entry into α,β-alkynoic esters from heterocyclic starting materials. orgsyn.org

Table 4: Synthesis of this compound via Oxidative Rearrangement orgsyn.org

Reactant Reagent Solvent Product Yield (%)
3-(1-Propyl)-2-pyrazolin-5-one Thallium(III) nitrate trihydrate Methanol This compound 68-73

Advanced Applications of Methyl 2 Hexynoate in Organic Synthesis

Precursor in Natural Product Total Synthesis

The unique structure of methyl 2-hexynoate allows for its incorporation into the complex frameworks of natural products, where the alkyne can be transformed into various other functional groups.

This compound and its derivatives serve as valuable precursors in the construction of intricate molecular architectures. The alkynyl ester group is a key functional handle that can participate in numerous carbon-carbon bond-forming reactions, enabling the assembly of complex carbon skeletons. beilstein-journals.org A notable example is the stereocontrolled total synthesis of methyl (±)-O-methylpodocarpate, where a this compound derivative is a crucial starting material. researchgate.net The acetylenic ester functionality allows for the creation of key ring structures through cyclization reactions, demonstrating its utility in building polycyclic natural product frameworks.

Calanolide A is a complex natural product that has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). wikipedia.org In the total synthesis of Calanolide A and its analogues, this compound plays a critical role. Specifically, it is used in a condensation reaction with 5,7-dihydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran. drugfuture.com This reaction, often catalyzed by a palladium complex such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), leads to the formation of a key dihydrobenzodipyran intermediate. drugfuture.com This intermediate contains the core tricyclic structure that is elaborated further to yield the final Calanolide A molecule. drugfuture.com

Building Block for Pharmaceutical and Agrochemical Intermediates

The reactivity of the triple bond in this compound makes it an important starting material for creating intermediates used in the pharmaceutical and agrochemical industries. sunfinelabs.comsmolecule.com These intermediates are molecules that serve as stepping stones in the synthesis of more complex active ingredients. sunfinelabs.com

Allenes are compounds containing two cumulative double bonds and are valuable intermediates in organic synthesis. This compound can be converted into substituted allenic esters through various synthetic methods. Phosphine-catalyzed reactions, for example, can isomerize α,β-alkynoates into the corresponding allenoates. nih.gov Furthermore, allenation reactions of terminal alkynes with aldehydes provide a route to 1,3-disubstituted allenes. researchgate.net By applying these methodologies, the triple bond of this compound can be transformed into an allene, yielding methyl 2,3-heptadienoate derivatives. These allenic esters can then be used in subsequent reactions, such as cycloadditions, to build complex molecular structures. nih.gov

Vinyl stannanes are versatile organometallic reagents used extensively in cross-coupling reactions, such as the Stille coupling. The hydrostannation of alkynes, which involves the addition of a tin hydride (like tributyltin hydride) across the triple bond, is a primary method for their synthesis. nih.govorganic-chemistry.org Applying this reaction to this compound allows for the regio- and stereoselective formation of vinyl stannane (B1208499) intermediates. The reaction conditions, including the choice of catalyst (often palladium-based), can be tuned to favor the formation of specific isomers. nih.govorganic-chemistry.org These resulting vinyl stannanes, bearing the hexynoate backbone, are stable intermediates that can be readily coupled with various organic halides to construct more complex molecules for pharmaceutical or agrochemical applications. nih.gov

Starting MaterialReagentReaction TypeProduct
This compoundTributyltin Hydride (Bu₃SnH)HydrostannationVinyl Stannane
This compoundPhosphine (B1218219) CatalystIsomerizationAllenic Ester
This compoundDihydroxy-benzopyranPalladium-catalyzed CondensationCalanolide A Precursor

Table 2: Key Synthetic Transformations of this compound.

Divergent Synthetic Strategies Utilizing the Alkynyl Ester Functionality

Divergent synthesis is a powerful strategy for generating a library of structurally diverse compounds from a common intermediate. The alkynyl ester functionality of this compound makes it an ideal substrate for such strategies. The electron-withdrawing nature of the ester group activates the alkyne for various nucleophilic additions and cycloaddition reactions.

This reactivity allows this compound to participate in annulation reactions with cyclic enamines to produce polyhydroxylated indolizidine derivatives, which are a class of natural products. nih.gov Moreover, similar to other activated alkynes like methyl propiolate, this compound can be employed in [4+2] cycloaddition reactions (Diels-Alder reactions) where it acts as a dienophile. mdpi.com By reacting with different dienes, a wide array of distinct cyclic scaffolds can be generated from this single starting material. The resulting products can then be further modified, leading to a diverse collection of molecules for screening in drug discovery and materials science.

Functional Group Interconversions of the Triple Bond

The electron-deficient nature of the triple bond in this compound, due to the adjacent electron-withdrawing methyl ester group, governs its reactivity. This allows for a variety of stereospecific and regiospecific transformations.

Hydrogenation: The triple bond can be selectively reduced to either a (Z)-alkene, a (E)-alkene, or a fully saturated alkane depending on the chosen catalyst and reaction conditions. Catalytic hydrogenation with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will yield the corresponding (Z)-alkenoate. Conversely, reduction using sodium in liquid ammonia (B1221849) (a Birch reduction) typically affords the (E)-alkenoate. Complete saturation to methyl hexanoate (B1226103) can be achieved through hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov

Halogenation and Hydrohalogenation: The addition of halogens or hydrogen halides across the triple bond introduces valuable functional handles for further synthetic manipulations. For instance, the hydrohalogenation of 2-alkynoic acid derivatives can be achieved with high regio- and stereospecificity. researchgate.net Heating with lithium halides in acetic acid has been shown to produce Z-alkenyl derivatives. researchgate.net These reactions provide access to vinyl halides, which are important precursors for cross-coupling reactions.

Hydration and Related Additions: The addition of water across the triple bond (hydration) typically requires a catalyst, such as mercury salts, and leads to the formation of a β-keto ester. A related reaction, hydroacetoxylation, involves the palladium-catalyzed addition of acetic acid across the triple bond of 2-alkynoic acid derivatives to yield 3-acetoxy-2(Z)-alkenoic acid derivatives. researchgate.net

Table 1: Selected Functional Group Interconversions of the Alkyne Moiety

Transformation Reagents & Conditions Product
Hydrogenation (cis) H₂, Lindlar's Catalyst Methyl (Z)-2-hexenoate
Hydrogenation (trans) Na, NH₃ (l) Methyl (E)-2-hexenoate
Hydrogenation (full) H₂, Pd/C Methyl hexanoate nih.gov
Hydrohalogenation Lithium halide, Acetic Acid Methyl 3-halo-2-hexenoate researchgate.net
Hydroacetoxylation Palladium acetate, LiOAc, HOAc Methyl 3-acetoxy-2(Z)-hexenoate researchgate.net

Derivatization via Ester Modification

The methyl ester functionality of this compound can be readily converted into a variety of other functional groups, expanding its synthetic utility. vanderbilt.eduscribd.com

Hydrolysis: Base-catalyzed hydrolysis, typically using aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, cleaves the ester to yield 2-hexynoic acid. This carboxylic acid is a key intermediate for further reactions, such as the synthesis of amides or other esters. nih.gov

Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by either an acid or a base and is driven to completion by removing the methanol (B129727) byproduct. This allows for the incorporation of more complex alcohol fragments into the molecule.

Amidation: The direct reaction of this compound with ammonia or primary or secondary amines leads to the formation of the corresponding 2-hexynamide. This transformation is often facilitated by heating and can sometimes be catalyzed. This provides a direct route to amides, which are prevalent in many biologically active molecules.

Reduction: The ester group can be reduced to a primary alcohol, 2-hexyn-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent are required for this transformation. scribd.com The resulting alkynyl alcohol is a versatile intermediate for numerous other synthetic operations.

Table 2: Selected Derivatizations via Ester Modification

Transformation Reagents & Conditions Product
Hydrolysis 1. NaOH (aq), Heat 2. H₃O⁺ 2-Hexynoic acid
Amidation R₂NH, Heat N,N-dialkyl-2-hexynamide
Reduction LiAlH₄, Dry Ether 2-Hexyn-1-ol

Spectroscopic Characterization Methodologies for Methyl 2 Hexynoate and Its Synthetic Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule. For methyl 2-hexynoate, ¹H NMR and ¹³C NMR are fundamental for assigning the specific chemical environments of each atom, while 2D NMR techniques confirm the connectivity between them.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different sets of non-equivalent protons in the molecule. orgsyn.org The methyl ester protons (–OCH₃) characteristically appear as a sharp singlet, as they have no adjacent protons to couple with. The protons of the propyl group attached to the alkyne display predictable splitting patterns and chemical shifts based on their proximity to the electron-withdrawing triple bond.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
-CH₃ (terminal methyl)1.01triplet (t)7.2
-CH₂- (middle of propyl)1.63multiplet (m)-
-CH₂C≡C (adjacent to alkyne)2.34triplet (t)6.8
-OCH₃ (ester methyl)3.68singlet (s)-
Table 1: ¹H NMR spectral data for this compound. Data sourced from Organic Syntheses Procedure. orgsyn.org

The terminal methyl group of the propyl chain appears as a triplet due to coupling with the adjacent methylene (B1212753) (–CH₂–) group. orgsyn.org The methylene group next to the terminal methyl appears as a multiplet because it is coupled to both the terminal methyl and the other methylene group. The methylene group directly attached to the alkyne is deshielded and appears as a triplet from coupling with its neighboring methylene group. orgsyn.org

Carbon Assignment Predicted Chemical Shift (δ) in ppm
C=O (ester carbonyl)~154
C≡C (alkynyl carbons)~70-90
-OCH₃ (ester methyl)~52
-CH₂C≡C (adjacent to alkyne)~19
-CH₂- (middle of propyl)~20
-CH₃ (terminal methyl)~13
Table 2: Predicted ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups.

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the molecular structure by showing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment on this compound would show cross-peaks connecting coupled protons. libretexts.org For example, it would visually confirm the coupling between the terminal -CH₃ protons and the adjacent -CH₂- protons, and between the two different -CH₂- groups of the propyl chain, thus tracing the alkyl fragment. libretexts.org

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. columbia.eduustc.edu.cn An HSQC or HMQC spectrum of this compound would show a cross-peak linking the -OCH₃ proton signal to the -OCH₃ carbon signal, and each of the proton signals from the propyl chain to their respective carbon signals. wikipedia.orglibretexts.org This technique is invaluable for assigning the carbon signals based on the already-assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). columbia.eduustc.edu.cn For this compound, an HMBC spectrum would be critical for connecting the separate fragments identified by COSY and HSQC. Key correlations would include:

A cross-peak between the -OCH₃ protons and the ester carbonyl carbon (C=O), confirming the methyl ester functionality.

Correlations between the -CH₂C≡C protons and both of the alkynyl carbons as well as the ester carbonyl carbon, firmly establishing the connectivity around the alkyne.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mt.com

The IR spectrum of this compound displays strong, characteristic absorption bands that confirm the presence of its key functional groups. orgsyn.orgnist.gov

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Intensity
Alkyne (C≡C)Stretching~2230Strong
Ester (C=O)Stretching~1718Strong
C-OStretching~1261, ~1075Strong
Table 3: Characteristic IR absorption bands for this compound. Data sourced from Organic Syntheses Procedure and NIST WebBook. orgsyn.orgnist.gov

The sharp, strong band around 2230 cm⁻¹ is indicative of the carbon-carbon triple bond stretch of the internal alkyne. orgsyn.org The intense absorption at approximately 1718 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a conjugated ester. orgsyn.org The conjugation with the alkyne slightly lowers the frequency compared to a saturated ester. Strong bands corresponding to the C-O stretching vibrations of the ester group are also prominent. orgsyn.org

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in the Raman spectrum compared to the IR, the C≡C stretch of the alkyne is typically very strong and sharp due to the high polarizability of the triple bond, making Raman an excellent technique for its identification. semi.ac.cn

While this compound itself cannot act as a hydrogen bond donor, its derivatives can participate in hydrogen bonding, which can be effectively studied using IR spectroscopy. For instance, if this compound is hydrolyzed to its corresponding carboxylic acid (2-hexynoic acid), or if addition reactions across the triple bond produce an alcohol, the resulting -OH group introduces the possibility of hydrogen bonding.

The presence of hydrogen bonding causes a significant broadening and red-shift (a shift to lower frequency) of the O-H stretching band in the IR spectrum. mdpi.comfrontiersin.org For example, a "free" hydroxyl group (not involved in hydrogen bonding) in a dilute solution of an alcohol derivative would show a sharp absorption band around 3600-3650 cm⁻¹. nih.gov In contrast, an alcohol or carboxylic acid that is intermolecularly hydrogen-bonded (e.g., forming dimers or oligomers) will exhibit a very broad and intense absorption band at a lower frequency, typically in the 3200-3500 cm⁻¹ range for alcohols or 2500-3300 cm⁻¹ for carboxylic acid dimers. nih.govrsc.org The extent of this shift provides insight into the strength of the hydrogen bonding interaction. psu.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In the analysis of this compound, mass spectrometry provides crucial information for its identification and characterization through the determination of its exact mass and the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound. bioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high level of precision allows for the calculation of the elemental composition of a molecule with a high degree of confidence.

For this compound, the molecular formula is established as C₇H₁₀O₂. nih.gov The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). This calculated value is then compared with the experimental value obtained from an HRMS instrument. The close correlation between the theoretical and measured exact mass confirms the elemental formula of the compound. mit.edu

ParameterValueReference
Molecular FormulaC₇H₁₀O₂ nih.gov
Theoretical Exact Mass126.06808 Da nih.gov
Monoisotopic Mass (Computed)126.068079557 Da nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 2 Hexynoate

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization for Elementary Steps

The characterization of transition states is a cornerstone of computational reaction chemistry, providing a blueprint of the highest energy point along a reaction coordinate for an elementary step. For reactions involving methyl 2-hexynoate, such as cycloadditions, nucleophilic additions, or isomerizations, identifying and analyzing the transition state structure is crucial for understanding the reaction's feasibility, kinetics, and stereochemical outcome.

Theoretical calculations are employed to locate the first-order saddle point on the potential energy surface corresponding to the transition state. This process involves optimizing the geometry of the reacting system to a point where it has one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Key parameters that are typically characterized for a transition state include:

Geometric Parameters: Bond lengths and angles of the forming and breaking bonds are critical. For instance, in a [3+2] cycloaddition reaction involving this compound, the lengths of the newly forming C-C or C-heteroatom bonds in the transition state structure provide insight into the concerted or stepwise nature of the mechanism.

Vibrational Frequencies: The single imaginary frequency confirms the structure as a true transition state. The magnitude of this frequency is related to the curvature of the potential energy surface at the saddle point.

Activation Energy (ΔE‡): This is the energy difference between the transition state and the reactants. It is a critical parameter for determining the reaction rate. Lower activation energies correspond to faster reactions.

Table 1: Hypothetical Transition State Data for the Diels-Alder Reaction of this compound with a Diene

ParameterValueDescription
Activation Energy (kcal/mol) 25.8The energy barrier for the reaction to proceed.
Imaginary Frequency (cm⁻¹) -450.2iConfirms the structure as a transition state and corresponds to the C-C bond formation motion.
Forming Bond 1 (Å) 2.15The distance between the carbon atom of the diene and the C2 carbon of this compound.
Forming Bond 2 (Å) 2.20The distance between the other terminal carbon of the diene and the C3 carbon of this compound.
Reaction Type Concerted, AsynchronousBoth new bonds are formed in a single step, but the bond formation is not perfectly simultaneous.

This table presents illustrative data typical for DFT calculations on cycloaddition reactions of alkynes.

Energy Profiles of Multi-step Reactions

Many chemical transformations are not single elementary steps but rather a sequence of such steps, proceeding through one or more intermediates. Computational chemistry allows for the mapping of the entire energy profile of these multi-step reactions. An energy profile plots the potential energy of the system against the reaction coordinate, illustrating the relative energies of reactants, transition states, intermediates, and products.

For a multi-step reaction involving this compound, the energy profile would reveal:

Intermediates: These are stable species that exist in the valleys between two transition states on the energy profile.

Table 2: Illustrative Energy Profile Data for a Multi-step Reaction of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants 0.0The starting energy of this compound and other reactants.
Transition State 1 (TS1) +18.5The energy barrier for the first step of the reaction.
Intermediate 1 -5.2A stable intermediate formed after the first step.
Transition State 2 (TS2) +22.1The energy barrier for the second step, representing the rate-determining step of the overall reaction.
Products -15.8The final energy of the products, indicating an overall exothermic reaction.

This table provides a hypothetical energy profile for a two-step reaction, demonstrating the relative energies of key species along the reaction pathway.

Predictive Modeling for Novel Reactivity and Selectivity

Building on the foundation of quantum mechanical calculations, predictive modeling aims to forecast the outcome of unknown reactions, guiding experimental efforts toward the discovery of novel reactivity and enhancing selectivity. For a substrate like this compound, predictive models can be developed to explore its behavior with a wide range of reactants under various conditions without the need for exhaustive experimental screening.

These models often integrate data from computational chemistry with machine learning algorithms. By training a model on a dataset of calculated reaction barriers and outcomes for a series of related reactions, it can learn the complex relationships between molecular structure and reactivity.

Key applications of predictive modeling for this compound include:

Substrate Scope Prediction: Predicting how modifications to the structure of a reacting partner will affect the yield and selectivity of a reaction with this compound.

Catalyst Design: In silico screening of potential catalysts to identify those that would lower the activation energy and improve the selectivity of a desired transformation.

Regio- and Stereoselectivity Prediction: Forecasting the preferential formation of one constitutional isomer or stereoisomer over others. For instance, in a cycloaddition reaction, a predictive model could determine which regioisomer is likely to be the major product.

The development of accurate predictive models relies on the generation of high-quality, consistent computational data. While the initial investment in creating these datasets can be significant, the long-term benefit lies in the ability to rapidly and cost-effectively explore a vast chemical space, accelerating the pace of discovery in organic synthesis.

Future Directions and Emerging Research Avenues in Methyl 2 Hexynoate Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The future of methyl 2-hexynoate chemistry is intrinsically linked to the development of synthetic methods that can control the three-dimensional arrangement of atoms with high precision. The focus is on creating chiral molecules from the achiral starting material, which is critical for applications in pharmaceuticals and agrochemicals.

A key area of development is the asymmetric hydrogenation of the carbon-carbon triple bond. While traditional methods often lead to a mixture of products, new chiral catalysts are being designed to selectively produce either the (Z)- or (E)-alkene, or even the fully saturated chiral alkane. For instance, research into ruthenium- and rhodium-based catalysts with chiral phosphine (B1218219) ligands has shown promise in the asymmetric hydrogenation of various ynoates. The challenge lies in adapting these systems to achieve high enantioselectivity specifically for substrates like this compound, where the propyl group presents its own steric demands.

Another promising frontier is stereoselective conjugate addition. This involves the addition of a nucleophile to the carbon atom beta to the carbonyl group, creating up to two new stereocenters. The development of chiral organocatalysts and transition-metal catalysts for this purpose is a major research thrust. For example, chiral copper-bisoxazoline complexes could potentially catalyze the enantioselective addition of Grignard reagents or organozinc compounds to this compound, yielding highly functionalized and stereochemically defined products.

Hydrofunctionalization reactions, such as stereoselective hydroboration-oxidation to produce chiral beta-hydroxy esters, are also a focal point. The development of catalysts that can control both regioselectivity (addition to the C2 vs. C3 position) and enantioselectivity is crucial for expanding the synthetic utility of this compound.

Exploration of Advanced Catalytic Systems for Enhanced Reactivity and Selectivity

Gold and platinum catalysts are being explored for their ability to activate the alkyne bond of ynoates towards nucleophilic attack, enabling a variety of cyclization and addition reactions. For instance, gold(I) catalysts could facilitate the intramolecular cyclization of a tethered nucleophile onto the this compound backbone, providing rapid access to complex heterocyclic structures. The challenge is to design ligands that can tune the reactivity of the metal center and prevent catalyst decomposition.

In the realm of organocatalysis, chiral amines and phosphines are being investigated for their ability to promote cycloaddition reactions. For example, a chiral phosphine could catalyze the [3+2] cycloaddition of this compound with allenes to produce highly substituted cyclopentenes with excellent stereocontrol. These metal-free systems offer advantages in terms of cost, toxicity, and sustainability.

Biocatalysis, using enzymes such as ene-reductases, represents an emerging and environmentally benign approach. Researchers are looking to engineer these enzymes to selectively reduce the double bond of an intermediate alkene derived from this compound, offering a green alternative to traditional metal-based catalysts for certain transformations.

Integrated Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental work is accelerating the discovery of new reactions and the optimization of existing ones for this compound. Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, predicting the stereochemical outcome of reactions, and designing new catalysts.

By modeling the transition states of potential reaction pathways, researchers can gain insights into the factors that control selectivity. For example, DFT calculations can help to understand why a particular chiral catalyst favors the formation of one enantiomer over another in the conjugate addition to this compound. This understanding can then guide the rational design of more effective catalysts.

Computational screening of virtual catalyst libraries is another emerging area. By computationally evaluating the potential performance of a large number of catalysts, researchers can prioritize the most promising candidates for experimental validation, saving significant time and resources. This integrated approach is expected to lead to the rapid discovery of novel and efficient transformations for this compound.

Applications in Materials Science and Polymer Chemistry

The unique electronic and structural features of the this compound moiety make it an attractive monomer for the synthesis of advanced materials and functional polymers. The rigid alkyne unit can impart desirable thermal and mechanical properties to a polymer backbone.

One area of exploration is the use of this compound in the synthesis of conjugated polymers. These materials, which feature alternating single and multiple bonds, have interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ester functionality of this compound could also be used to tune the solubility and processing characteristics of the resulting polymers.

Furthermore, the alkyne group of this compound can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction can be used to functionalize surfaces, create polymer networks, or attach this compound-derived units to biomolecules. This opens up possibilities for the development of new biomaterials, sensors, and drug delivery systems.

Research AreaPotential ApplicationKey Advantages of this compound
Conjugated PolymersOrganic Electronics (OLEDs, OPVs)Introduces rigidity, tunable solubility
Click ChemistryBiomaterials, Drug DeliveryHighly efficient and specific functionalization
Polymer NetworksAdvanced Coatings, HydrogelsCross-linking capabilities

Role in the Synthesis of New Chemical Entities with Defined Functions

Ultimately, the research into new synthetic methodologies and catalytic systems for this compound is aimed at facilitating the synthesis of new chemical entities with specific, predefined functions. The versatility of the ynoate functional group allows it to serve as a linchpin in the construction of complex molecular architectures.

A major focus is the synthesis of novel heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. By carefully choosing reaction partners and catalytic systems, this compound can be converted into a wide variety of substituted pyridines, pyrazoles, isoxazoles, and other important heterocyclic scaffolds. The ability to control the substitution pattern on these rings with high precision is key to tuning their biological activity.

The development of tandem reactions, where multiple bond-forming events occur in a single operation, is another important trend. For example, a catalyzed cascade reaction starting from this compound could rapidly generate molecular complexity, providing efficient access to natural product analogues and other bioactive molecules. These efforts are crucial for the discovery of new drugs and the development of a more sustainable chemical industry.

Reaction TypeResulting HeterocyclePotential Application
[4+2] CycloadditionSubstituted PyridinesPharmaceuticals, Agrochemicals
[3+2] CycloadditionPyrazoles, IsoxazolesMedicinal Chemistry
Intramolecular CyclizationLactones, PyrrolidonesNatural Product Synthesis

Q & A

Q. What are the recommended synthesis routes for Methyl 2-hexynoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via palladium-catalyzed coupling reactions or acid-catalyzed esterification of 2-hexynoic acid. Key steps include:

  • Catalytic optimization : Use palladium catalysts in ROM (Ring-Opening Metathesis) polymerization for controlled yields .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates in esterification .
  • Purification : Distillation under reduced pressure minimizes thermal decomposition . Validate purity via GC-MS and NMR (¹H/¹³C) to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves (inspected pre-use) and chemical-resistant suits to prevent dermal exposure .
  • Ventilation : Use fume hoods to maintain airborne concentrations below recommended exposure limits .
  • Emergency measures : Immediate rinsing with eye wash stations or showers following skin contact .
  • Waste disposal : Contaminated gloves and materials must follow hazardous waste regulations .

Q. How should researchers characterize this compound’s physicochemical properties?

  • Spectroscopic analysis : Employ IR spectroscopy to confirm ester carbonyl peaks (~1740 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹) .
  • Chromatography : Use HPLC with UV detection to assess purity (>98%) .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures .

Advanced Research Questions

Q. How can conflicting spectral data for this compound in literature be resolved?

  • Methodological cross-validation : Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d6) to identify solvent-induced shifts .
  • Error analysis : Quantify instrumental uncertainties (e.g., ±0.1 ppm for NMR) and replicate experiments under standardized conditions .
  • Peer review : Submit raw data to repositories like PubChem or ECHA for transparency .

Q. What strategies are effective for studying this compound’s reactivity in conjugate addition reactions?

  • Kinetic studies : Monitor reaction progress via in-situ FTIR to track intermediate formation .
  • Catalyst screening : Test palladium, copper, or organocatalysts for stereoselective arylations .
  • Computational modeling : Use DFT calculations to predict transition states and regioselectivity .

Q. How can researchers address discrepancies in reported catalytic efficiencies for this compound synthesis?

  • Controlled variable testing : Isolate factors like catalyst loading, temperature, and solvent polarity .
  • Meta-analysis : Compare datasets from Reaxys or SciFinder to identify trends or outliers .
  • Statistical validation : Apply ANOVA to assess significance of efficiency variations .

Q. What methodologies are recommended for analyzing this compound’s environmental impact in academic studies?

  • Degradation studies : Simulate hydrolysis under acidic/basic conditions and quantify byproducts via LC-MS .
  • Ecotoxicity assays : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀ values) .
  • Lifecycle analysis : Map synthesis pathways using green chemistry metrics (e.g., E-factor) .

Methodological and Reporting Standards

Q. How should raw data from this compound experiments be documented and presented?

  • Data appendices : Include large datasets (e.g., NMR spectra, chromatograms) in supplementary materials .
  • Reproducibility : Detail instrument calibration protocols and reagent batch numbers .
  • Visualization : Use color-coded graphs for kinetic profiles and avoid overcrowding figures with chemical structures .

Q. What peer review criteria are most critical for studies involving this compound?

  • Method transparency : Ensure experimental protocols are replicable, including catalyst preparation and reaction quenching .
  • Data integrity : Verify statistical significance of results and adherence to ICH guidelines for chemical safety .
  • Ethical reporting : Disclose conflicts of interest and cite primary sources (avoiding non-peer-reviewed platforms) .

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 2-hexynoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hexynoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.